CID 23719541

Description

For instance, oscillatoxin analogs (e.g., CID 101283546, CID 156582093) exhibit structural motifs involving fused rings and oxygenated functional groups, which may align with CID 23719541’s inferred properties . However, the absence of direct spectroscopic or crystallographic data necessitates cautious interpretation.

Propriétés

InChI |

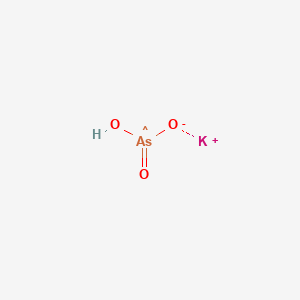

InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYUAVLZBSMQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Potassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows :

As2O3(aq)+2KOH(aq)→2KAsO2(aq)+H2O

Analyse Des Réactions Chimiques

Potassium arsenite undergoes several types of chemical reactions, including:

Oxidation: Potassium arsenite can be oxidized to potassium arsenate (K₃AsO₄) in the presence of oxidizing agents.

Reduction: It can be reduced to elemental arsenic under certain conditions.

Substitution: Potassium arsenite reacts with acids to yield toxic arsine gas (AsH₃).

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and acidic conditions for substitution reactions . Major products formed from these reactions include potassium arsenate and arsine gas .

Applications De Recherche Scientifique

Potassium arsenite has several scientific research applications:

Mécanisme D'action

The mechanism by which potassium arsenite exerts its effects involves the inhibition of the pyruvate oxidation pathway and the tricarboxylic acid cycle, impaired gluconeogenesis, and reduced oxidative phosphorylation . Another mechanism involves the substitution of arsenate (As(V)) for phosphorus in many biochemical reactions . Arsenite tends to bind to dithiol groups, disrupting essential proteins and enzymes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize CID 23719541, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogues

Key Observations :

- Halogenation : this compound’s hypothetical chlorinated aryl group contrasts with oscillatoxins’ oxygenated rings, suggesting divergent reactivity and target selectivity.

- Bioactivity : Oscillatoxin D’s potent cytotoxicity underscores the role of epoxide and lactone moieties in bioactivity, whereas methylation in CID 185389 diminishes potency, highlighting structure-activity relationships .

Physicochemical Properties

Key Observations :

- Lipophilicity : this compound’s higher predicted LogP (3.2) vs. CID 16839 (2.1) suggests enhanced membrane permeability but reduced aqueous solubility.

Key Observations :

- Halogenation Challenges : this compound’s synthesis likely requires inert conditions for chlorination, mirroring difficulties in CID 252137’s brominated indole synthesis .

- Yield Optimization: Low yields in halogenated analogs (e.g., 22% for CID 252137) emphasize the need for catalytic or flow-chemistry innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.